![molecular formula C14H13ClN2O5S B2923357 2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate CAS No. 875116-10-2](/img/structure/B2923357.png)
2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate
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Overview
Description
The compound is a derivative of 2-chloropyridine . 2-Chloropyridine is an aryl chloride with the formula C5H4ClN. It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .
Synthesis Analysis
2-Chloropyridine is produced by direct reaction of pyridine with chlorine. The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Molecular Structure Analysis
The molecular structure of 2-chloropyridine consists of a pyridine ring with a chlorine atom attached at the 2-position . The exact structure of “2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate” would need to be determined through further analysis.Chemical Reactions Analysis
2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .properties
IUPAC Name |
2-(4-sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c15-13-12(2-1-7-17-13)14(18)22-9-8-21-10-3-5-11(6-4-10)23(16,19)20/h1-7H,8-9H2,(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSSSWOUMIFBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate |
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